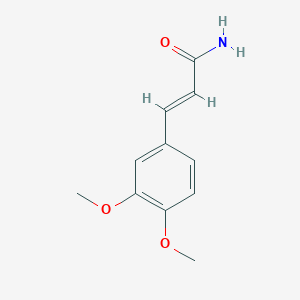

3,4-二甲氧基肉桂酰胺

描述

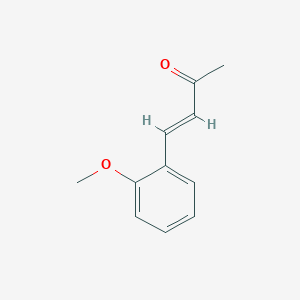

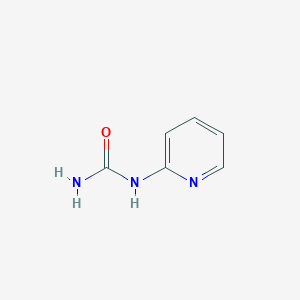

3,4-Dimethoxycinnamamide is a chemical compound with the linear formula C12H12N2O3 . It is also known as ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE . This compound contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers .

Synthesis Analysis

The synthesis of 3,4-disubstituted maleimides, which are compounds that often show pronounced biological activity, has been reviewed . A simple synthesis and biological evaluation of trans-3,4,5-trimethoxycinnamamides as novel antinarcotic agents have also been described .

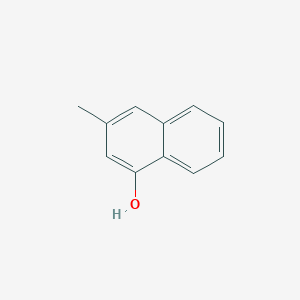

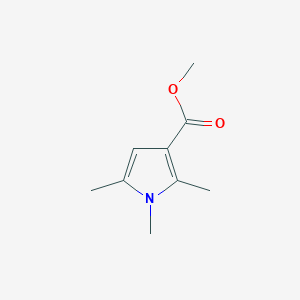

Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxycinnamamide includes 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), and 2 ethers . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 3,4-Dimethoxycinnamamide have been created .

科学研究应用

Antioxidant Research

Summary of Application

3,4-Dimethoxycinnamamide has been studied for its potential antioxidant properties. A series of thiomorpholine and cinnamyl alcohol derivatives, conjugated with cinnamic acid-containing moieties, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, were synthesized and tested for their antioxidant, anti-inflammatory, and hypolipidemic properties .

Methods of Application

The compounds were synthesized through condensation and coupling reactions. They were then tested for their antioxidant capacity and radical scavenging activity .

Results or Outcomes

The majority of the compounds demonstrated considerable antioxidant capacity and radical scavenging activity, reaching up to levels similar to the well-known antioxidant trolox .

Neurotoxicity Research

Summary of Application

3,4-Dimethoxycinnamamide has been implicated in research related to neurotoxicity. Specifically, it has been studied in the context of oxidative transformations of 3,4-dihydroxyphenylacetaldehyde, which generate potential reactive intermediates as causative agents for its neurotoxicity .

Methods of Application

The oxidation of 3,4-dihydroxyphenylacetaldehyde by mushroom tyrosinase at different pH levels was examined. The oxidation product, DOPAL-quinone, was studied for its reactivity .

Results or Outcomes

The oxidation of 3,4-dihydroxyphenylacetaldehyde by mushroom tyrosinase at pH 7.4 produced the tautomeric quinone-methide, which gave rise to 3,4-dihydroxyphenylglycolaldehyde and 3,4-dihydroxybenzaldehyde as products through a series of reactions .

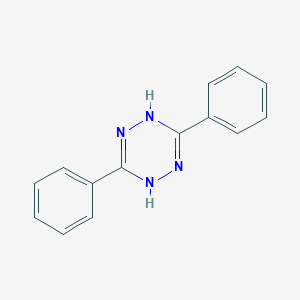

Antinarcotic Research

Summary of Application

3,4-Dimethoxycinnamamide and its derivatives have been studied for their potential antinarcotic properties. Specifically, trans-3,4,5-trimethoxycinnamamides were synthesized and evaluated as novel antinarcotic agents .

Methods of Application

The synthetic key strategies involve condensation reaction and coupling reaction to generate trans-3,4,5-trimethoxycinnamamides. These compounds were then evaluated for their free radical scavenging, inhibitory action for neurotoxicity in cultured neurons, and antinarcotic activity in mice .

Results or Outcomes

It was found that some compounds displayed significant inhibitory action of the glutamate-induced neurotoxicity and showed high antinarcotic activity in mice .

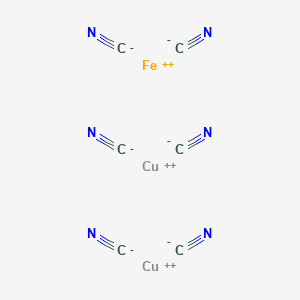

Synthesis of Other Chemical Compounds

Summary of Application

3,4-Dimethoxycinnamamide can be used as a precursor in the synthesis of other chemical compounds. For instance, it is used in the synthesis of ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE .

Methods of Application

The synthesis typically involves condensation and coupling reactions .

Results or Outcomes

The resulting compound, ALPHA-CYANO-3,4-DIMETHOXYCINNAMAMIDE, can be used in various applications, including further chemical synthesis .

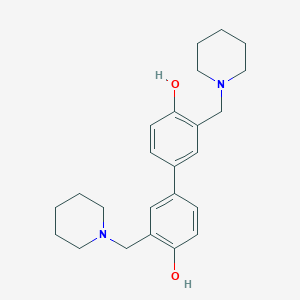

Inhibition of Monoamine Transporters

Summary of Application

3,4-Dimethoxycinnamamide has been studied for its potential to inhibit monoamine transporters. It has been found to inhibit SERT (serotonin transporter) more potently than DAT (dopamine transporter), and it has a high affinity for 5-HT 2A and 5-HT 2C receptors .

Methods of Application

The inhibition of monoamine transporters was studied using in vitro assays .

Results or Outcomes

The results showed that 3,4-Dimethoxycinnamamide did not cause a significant 5-HT efflux, which is contrary to the effects of amphetamines .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H2,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZILHYXHKAKT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethoxycinnamamide | |

CAS RN |

14773-40-1 | |

| Record name | Cinnamamide, 3,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014773401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。